tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O2 It is a piperidine derivative, characterized by the presence of a tert-butyl group, a cyano group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of 4-cyano-3,3-dimethylpiperidine with tert-butyl chloroformate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Reduction: 4-amino-3,3-dimethylpiperidine derivatives.
Hydrolysis: 4-cyano-3,3-dimethylpiperidine-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The cyano group and the piperidine ring are key functional groups that contribute to its activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-cyano-2,2-dimethylpiperidine-1-carboxylate
- tert-Butyl 3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate
Uniqueness
The presence of both a cyano group and a tert-butyl ester makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H22N2O2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
tert-butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-7-6-10(8-14)13(4,5)9-15/h10H,6-7,9H2,1-5H3 |
InChI Key |
BLHMMKLYSVDYKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCC1C#N)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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